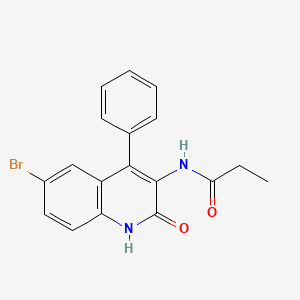
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide” is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The quinoline core is substituted with a propanamide group and a phenyl group.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that compounds with a propanamide group can participate in a variety of organic reactions, such as the Hoffman rearrangement .科学的研究の応用
Anticancer Activity
The structural similarity of N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide to quinoline derivatives has been explored in anticancer research. Quinoline derivatives have shown promising anticancer activities through various mechanisms, including inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, quinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities against non-small cell lung cancers and breast cancers, with some compounds showing significant activity (Tseng et al., 2013). This suggests that this compound could potentially be developed into effective anticancer agents by exploring similar synthetic pathways and biological assays.
Fluorescent Properties for Detection Applications
Quinoline derivatives have also been investigated for their fluorescent properties. For example, a chemosensor based on a quinoline moiety has been developed for the detection of Zn2+ ions in aqueous media, showcasing the potential of quinoline-based compounds in environmental and biological sensing applications (Kim et al., 2016). This compound, with its structural features, may hold similar fluorescent properties, making it a candidate for developing novel chemosensors.
Scaffold for Biological Activity
Quinoline and its derivatives serve as a privileged scaffold for the development of molecules with various biological activities. They have been extensively studied for their anti-malarial, anti-microbial, and anticancer activities. The synthetic versatility of quinoline allows for the generation of structurally diverse derivatives, which have been explored for their modes of action against different biological targets (Solomon & Lee, 2011). This highlights the potential of this compound as a starting point for the synthesis of new compounds with targeted biological activities.
Safety and Hazards
As “N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide” is not intended for human or veterinary use, it should be handled with appropriate safety measures in a research setting.
将来の方向性
特性
IUPAC Name |
N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-15(22)21-17-16(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)20-18(17)23/h3-10H,2H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPSLKYSXMDIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(C=CC(=C2)Br)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

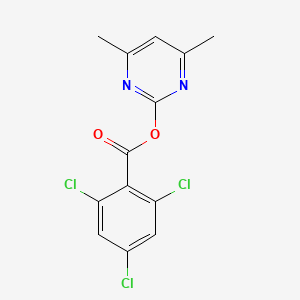
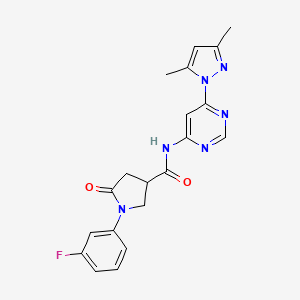
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2983604.png)
![2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2983605.png)

![2-Amino-2-[3-(2,6-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2983607.png)
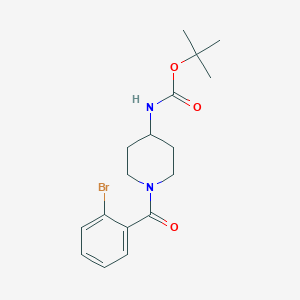
![2-Cyclopropyl-4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2983612.png)

![N-[(5-Chloropyrazin-2-yl)methyl]-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2983614.png)
![3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2983615.png)
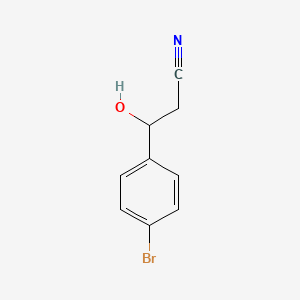
![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)
